Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Thiadiazoles have been extensively studied for their potential in medicinal chemistry, particularly for their anticancer, antimicrobial, and anti-inflammatory properties .
The compound can be synthesized through various chemical reactions involving thiadiazole derivatives. It is recognized in chemical databases such as PubChem, where it is cataloged under the identifier CID 785319 . The synthesis and evaluation of similar compounds have been documented in scientific literature, highlighting their potential applications in drug development .
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is classified as an organic compound with the molecular formula C₁₂H₁₂N₄O₃S. It falls under the category of heterocyclic compounds due to the presence of the thiadiazole ring and is further categorized as an amide due to the phenylcarbamoyl group attached to it.
The synthesis of ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of appropriate thiadiazole derivatives with phenylcarbamate reagents. Various methods have been reported for synthesizing thiadiazoles, including:
The synthesis often requires control over reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound.
The molecular structure of ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate includes:
This combination contributes to its unique properties and biological activities.
The compound has a molecular weight of approximately 272.31 g/mol. The structural formula can be represented as follows:
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate can participate in various chemical reactions typical for thiadiazoles:
The reactivity of this compound can be influenced by substituents on the thiadiazole ring or the phenyl group. Studies have shown that modifications can enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. Thiadiazoles are known to exhibit:
Research indicates that similar compounds have shown significant cytotoxicity against various cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is typically a solid at room temperature with low solubility in water but may dissolve in organic solvents like ethanol or dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses include spectroscopic data confirming its structure and purity.
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profile in various biological systems .
Systematic Name: Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylateCAS Registry: 2037-81-2Molecular Formula: C₁₂H₁₁N₃O₄SMolecular Weight: 293.30 g/molStructural Formula:
CCOC(=O)C₁=C(SN=N₁)NHC(=O)NHC₆H₅
Synonyms: Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate; 5-N-Phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylic acid ethyl ester [2]. The IUPAC name reflects the ester group (ethyl carboxylate) at C4 and the phenylcarbamoyl substituent on the amino group at C5.
The 1,2,3-thiadiazole scaffold is characterized by a five-membered ring containing sulfur and two adjacent nitrogen atoms. This compound belongs to the 4,5-disubstituted-1,2,3-thiadiazole subclass, featuring:
Table 1: Structural Features Influencing Bioactivity
Position | Substituent | Electronic Effect | Role in Bioactivity |
---|---|---|---|
C4 | Ethyl carboxylate | Electron-withdrawing | Enhances ring electron deficiency |
C5 | Phenylcarbamoyl amino | Resonance stabilization | Facilitates H-bonding with biomolecules |
The phenylcarbamoyl group introduces π-conjugation and hydrogen-bonding capacity, significantly altering electronic distribution compared to simpler analogs like ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4, C₅H₇N₃O₂S) [1] [3]. The C5 modification transforms the molecule from a precursor (e.g., ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate) into a pharmacologically targeted derivative [7].
Thiadiazole chemistry emerged in the early 20th century, but significant medicinal applications developed in the 1980s–2000s:
Table 2: Evolution of Key 1,2,3-Thiadiazole Derivatives
Time Period | Key Derivative | Synthetic Advancement | Biological Significance |
---|---|---|---|
1950s | Unsubstituted 1,2,3-thiadiazole | Cyclization of thiosemicarbazides | None established |
1980s | Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Diazo-coupling and esterification | Pharmaceutical intermediate |
2000s | C5-acylated/ureido derivatives | Carbamoylation of amino precursors | Targeted enzyme inhibition |
Modern synthesis employs microwave assistance and organocatalysts to improve efficiency, as seen in redox organocatalyst systems for 1,2,3-thiadiazoles [8]. The phenylcarbamoyl derivative exemplifies this evolution toward complex, pharmacologically optimized structures.
Thiadiazoles exhibit broad bioactivity profiles due to their ability to mimic purine/pyrimidine motifs in biomolecules. Specific pharmacological relevance includes:
Table 3: Biological Targets of Thiadiazole Derivatives
Pharmacological Area | Molecular Target | Potency (IC₅₀/EC₅₀) | Structure-Activity Insight |
---|---|---|---|
Antimalarial | P. falciparum CA (pfCA) | 23–79 nM | Sulfonamide group essential for Zn²⁺ binding |
Anti-inflammatory | 15-Lipoxygenase (15-LOX) | 0.36–6.75 μM | N-Aryl groups enhance hydrophobic interaction |
Antileishmanial | Amastigote forms of L. major | 2.8–8.0 μM | Nitroheteroaryl substitution boosts activity |
The drug-likeness of such derivatives is evidenced by compliance with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors <5/10), as seen in related compounds [5] [8]. The phenylcarbamoyl modification specifically improves lipophilicity (calculated LogP ~2.5) and oral bioavailability, making it a strategic design choice for lead optimization.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4